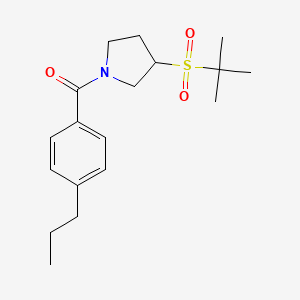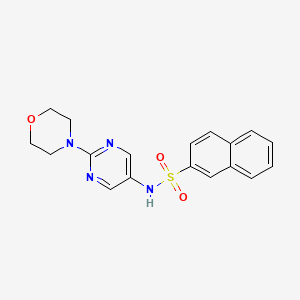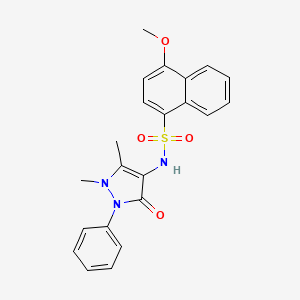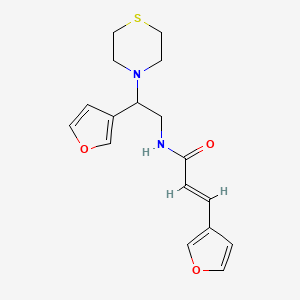
N-环丁基-2-碘苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutyl-2-iodoaniline;hydrochloride is a chemical compound with the molecular formula C10H13ClIN and a molecular weight of 309.58 g/mol . It is known for its unique structure, which includes a cyclobutyl group attached to an aniline ring that is further substituted with an iodine atom. This compound is often used in various chemical reactions and research applications due to its distinctive properties.
科学研究应用
N-Cyclobutyl-2-iodoaniline;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodoaniline;hydrochloride typically involves the iodination of N-cyclobutylaniline. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N-Cyclobutyl-2-iodoaniline;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
N-Cyclobutyl-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, often under anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of cyclobutylamines.
作用机制
The mechanism of action of N-Cyclobutyl-2-iodoaniline;hydrochloride involves its interaction with specific molecular targets. The iodine atom plays a crucial role in facilitating various chemical reactions, while the cyclobutyl group influences the compound’s reactivity and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-Cyclobutyl-2-bromoaniline;hydrochloride
- N-Cyclobutyl-2-chloroaniline;hydrochloride
- N-Cyclobutyl-2-fluoroaniline;hydrochloride
Uniqueness
N-Cyclobutyl-2-iodoaniline;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and higher polarizability make it a more reactive site for substitution reactions, enhancing the compound’s utility in various synthetic applications .
属性
IUPAC Name |
N-cyclobutyl-2-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSIMSKMCOJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)









![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)



